![molecular formula C11H17NO B6352986 3-{[(Butan-2-yl)amino]methyl}phenol CAS No. 1019552-64-7](/img/structure/B6352986.png)

3-{[(Butan-2-yl)amino]methyl}phenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

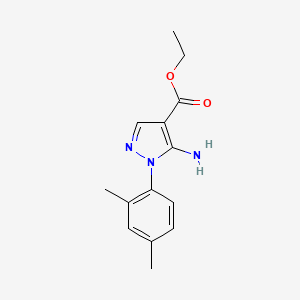

3-{[(Butan-2-yl)amino]methyl}phenol, also known as 2-Amino-3-methylphenol, is an organic compound belonging to the phenol family. It is a white, crystalline solid with a molecular weight of 158.2 g/mol, and a melting point of 123-125°C. It is soluble in water, ethanol, and methanol, and is insoluble in ether. 2-Amino-3-methylphenol is an intermediate in the synthesis of several drugs and is used in the manufacture of pharmaceuticals, dyes, and other organic compounds.

Applications De Recherche Scientifique

Flavor Compound Production in Foods

3-{[(Butan-2-yl)amino]methyl}phenol, due to its structural similarities with branched aldehydes like 2-methyl propanal and 3-methyl butanal, could potentially be involved in flavor compound production in various food products. Branched aldehydes play a significant role in the flavor profile of both fermented and non-fermented food items. The production and degradation pathways of these compounds are derived mainly from amino acids and are crucial for achieving desired levels of flavor compounds in food products. Understanding these pathways allows for better control over the formation of specific aldehydes, potentially including derivatives like 3-{[(Butan-2-yl)amino]methyl}phenol, thus enhancing food flavor and quality (Smit, Engels, & Smit, 2009).

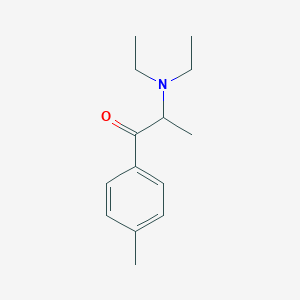

Antioxidant and Pharmacological Effects

Phenolic compounds, including structures similar to 3-{[(Butan-2-yl)amino]methyl}phenol, exhibit a wide range of biological and pharmacological effects. For instance, Chlorogenic Acid (CGA) is known for its antioxidant, antibacterial, hepatoprotective, and cardioprotective activities. The compound modulates lipid metabolism and glucose homeostasis, indicating that derivatives of phenolic acids might also possess similar therapeutic roles. This insight suggests potential research applications of 3-{[(Butan-2-yl)amino]methyl}phenol in developing natural food additives or pharmaceutical agents aimed at treating metabolic disorders and reducing medicinal costs (Naveed et al., 2018).

Chemical Synthesis and Biological Activities

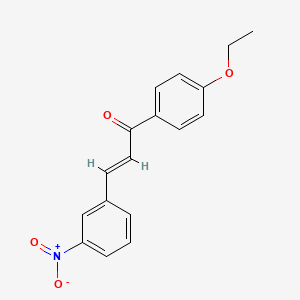

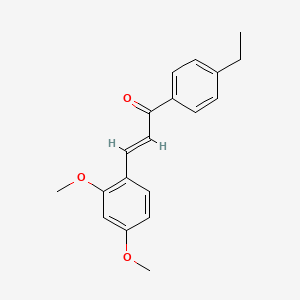

The structural motif of 3-{[(Butan-2-yl)amino]methyl}phenol shares characteristics with natural chalcones bearing hydroxy-methyl groups, which have been explored for their diverse biological activities. Research into natural chalcones and their derivatives has revealed significant scaffolds with novel properties, including antimicrobial, anti-inflammatory, and anticancer activities. This underlines the importance of derivatives like 3-{[(Butan-2-yl)amino]methyl}phenol for synthetic and medicinal chemistry, potentially leading to the discovery of new therapeutic agents (Zhai, Sun, & Sang, 2022).

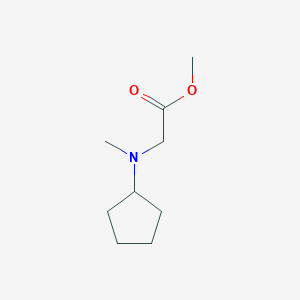

Environmental Applications

Synthetic phenolic antioxidants, which include derivatives similar to 3-{[(Butan-2-yl)amino]methyl}phenol, have been studied for their environmental occurrence, human exposure, and toxicity. These compounds, used to prolong product shelf life, have been detected in various environmental matrices, indicating a need for research into their environmental impact and potential for pollution. Understanding the behavior of these compounds in the environment can inform the development of new, less toxic antioxidants and reduce environmental pollution risks (Liu & Mabury, 2020).

Propriétés

IUPAC Name |

3-[(butan-2-ylamino)methyl]phenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-3-9(2)12-8-10-5-4-6-11(13)7-10/h4-7,9,12-13H,3,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKMBOIDPPNELMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NCC1=CC(=CC=C1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{[(Butan-2-yl)amino]methyl}phenol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(Butan-2-yl)amino]methyl}phenol](/img/structure/B6352936.png)

![1-{[(Butan-2-yl)amino]methyl}naphthalen-2-ol](/img/structure/B6352943.png)

![(Butan-2-yl)[(2,5-dimethoxyphenyl)methyl]amine](/img/structure/B6352971.png)

![4-{[(Butan-2-yl)amino]methyl}-2-ethoxyphenol](/img/structure/B6352992.png)

![2-Bromo-4-{[(butan-2-yl)amino]methyl}-6-methoxyphenol](/img/structure/B6352999.png)

![(Butan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B6353014.png)